molecular formula C19H22N2O2 B2590558 9H-fluoren-9-one O-(2-hydroxy-3-(isopropylamino)propyl) oxime CAS No. 741199-10-0

9H-fluoren-9-one O-(2-hydroxy-3-(isopropylamino)propyl) oxime

Cat. No. B2590558
CAS RN: 741199-10-0
M. Wt: 310.397
InChI Key: OEGWPRNLYDDOKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 9H-fluoren-9-one consists of a three-ring system with a ketone functional group . The oxime derivative would have a C=N-OH group attached to the fluorenone core. Unfortunately, specific structural details for this compound are not available in the current resources.


Chemical Reactions Analysis

While specific chemical reactions involving “9H-fluoren-9-one O-(2-hydroxy-3-(isopropylamino)propyl) oxime” are not found in the available resources, fluorenone and its derivatives are known to participate in various chemical reactions .

Scientific Research Applications

Synthesis and Biological Studies

The synthesis of fluorene and/or benzophenone O-oxime ethers containing amino acid residues has been explored, revealing their potential in cardiovascular and antibacterial applications. Notably, 2-(3-(9H-fluoren-9-ylideneaminooxy)-2-hydroxypropylamino)-3-methyl-butanoic acid demonstrated significant cardiovascular effects, reducing heart rates in dogs, alongside notable in vitro antibacterial activity against various bacteria. This compound's docking analysis indicated a fitting interaction with the human β2-adrenergic receptor active site, highlighting its potential as a lead compound in drug development (Soltani Rad et al., 2014).

Fluorescent Conjugate Preparation

Research has also utilized derivatives of 9H-fluoren-9-one O-oxime for the preparation of fluorescent conjugates with steroids, demonstrating the compound's versatility in biochemical assays and potential diagnostic applications. This method involves reacting oxo-steroids with isomers of O-(fluoresceinylmethyl)hydroxylamine to produce O-(fluoresceinylmethyl)oxime steroid conjugates, highlighting a novel approach to creating fluorescent markers for biological research (Adamczyk et al., 1999).

Molecular Structure Insights

Further investigations into the structure of related compounds, like 9-oxo-9H-fluorene-1-carboxylic acid, offer insights into the molecular conformation and stacking behaviors critical for understanding the chemical properties and reactivity of these compounds. Such studies contribute to the foundational knowledge necessary for designing new materials and pharmaceuticals (Coté et al., 1996).

Chemical Reactivity and Synthesis Techniques

The diverse chemical reactivity of fluorene derivatives has been demonstrated through studies on the synthesis of isoxazol-4(5H)-one oximes and the exploration of their potential in various chemical transformations. These investigations reveal the compound's utility in synthesizing novel chemical entities with potential applications ranging from material science to medicinal chemistry (Palysaeva et al., 2018).

properties

IUPAC Name

1-(fluoren-9-ylideneamino)oxy-3-(propan-2-ylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-13(2)20-11-14(22)12-23-21-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,13-14,20,22H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGWPRNLYDDOKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(CON=C1C2=CC=CC=C2C3=CC=CC=C31)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-fluoren-9-one O-(2-hydroxy-3-(isopropylamino)propyl) oxime

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